![molecular formula C23H25N3O5S B2618246 N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-79-4](/img/no-structure.png)
N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C23H25N3O5S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tubulin Polymerization and Anticancer Activity
A study investigated triazoloquinazolinone-based compounds, closely related to the chemical structure , for their potential as tubulin polymerization inhibitors and vascular disrupting agents. These compounds, especially the N-methylated amid counterparts, demonstrated potent anticancer activity across a variety of cancer cell lines and significant effects on cell shape changes, migration, and tube formation, suggesting vasculature damaging activity which is crucial for anticancer strategies (Driowya et al., 2016).
Antihistaminic Agents
Research into 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has revealed their potential as new H1-antihistaminic agents. Compounds synthesized from 3-methoxy aniline showed significant protection against histamine-induced bronchospasm in guinea pigs, with one compound being more potent than the reference standard chlorpheniramine maleate, indicating its potential as a prototype for further development as an H1-antihistaminic agent (Alagarsamy et al., 2009).
Synthesis and Characterization for Pharmacological Activities
Another study focused on the synthesis and characterization of quinazoline derivatives for their diuretic, antihypertensive, and anti-diabetic potential. The research found specific compounds showing significantly excellent activity, suggesting the versatility of quinazoline structures in developing therapeutic agents (Rahman et al., 2014).
Antimicrobial Activity
The antimicrobial activity of novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives was evaluated against various Gram-positive and Gram-negative bacteria, as well as yeast and fungi. These compounds displayed promising antibacterial activity, highlighting the potential for developing new antimicrobial agents (Al-Salahi et al., 2013).
Non-ulcerogenic Anti-inflammatory Agents
Methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones were explored for their anti-inflammatory activity while sparing gastric health. These compounds demonstrated significant anti-inflammatory effects with minimal ulcerogenic potential compared to traditional NSAIDs, indicating their promise as safer anti-inflammatory medications (Manivannan & Chaturvedi, 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 4-methoxybenzylamine with 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone to form 4-methoxybenzyl-2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone. This intermediate is then reacted with 2-amino-3-hydroxybenzoic acid to form 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid. Finally, this acid is coupled with N-methylhexanamide to form the desired compound.", "Starting Materials": [ "4-methoxybenzylamine", "2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone", "2-amino-3-hydroxybenzoic acid", "N-methylhexanamide" ], "Reaction": [ "4-methoxybenzylamine is reacted with 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone in the presence of a base to form 4-methoxybenzyl-2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone.", "4-methoxybenzyl-2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone is then reacted with 2-amino-3-hydroxybenzoic acid in the presence of a base to form 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid.", "Finally, 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid is coupled with N-methylhexanamide in the presence of a coupling agent to form N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide." ] } | |
CAS-Nummer |
688053-79-4 |
Molekularformel |
C23H25N3O5S |
Molekulargewicht |
455.53 |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H25N3O5S/c1-29-16-8-6-15(7-9-16)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(31-14-30-19)12-18(17)25-23(26)32/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,32) |
InChI-Schlüssel |
UBOSVDMVCAAOSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride](/img/structure/B2618164.png)
![(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2618165.png)
![1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2618168.png)
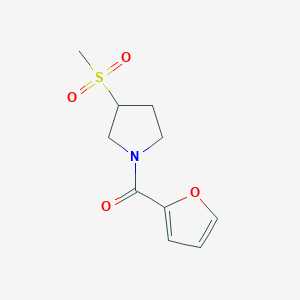

![1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2618172.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2618174.png)
![(Z)-3-(2-methoxyethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2618177.png)
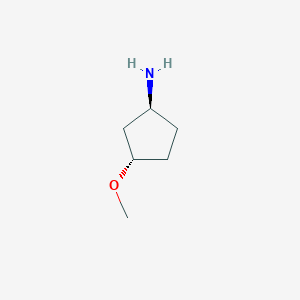
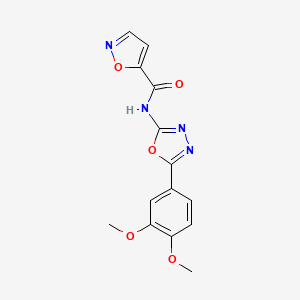
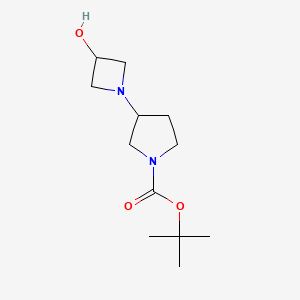
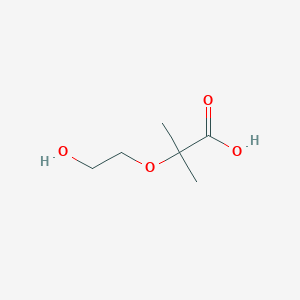
![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2618185.png)
